6,12-Bis[(trimethylsilyl)oxy]tetracene-5,11-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,12-Bis[(trimethylsilyl)oxy]tetracene-5,11-dione is a chemical compound with the molecular formula C24H26O4Si2 and a molecular weight of 434.63 g/mol . This compound is known for its unique structure, which includes two trimethylsilyloxy groups attached to a tetracene-5,11-dione core. It is often used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of 6,12-Bis[(trimethylsilyl)oxy]tetracene-5,11-dione typically involves the reaction of tetracene-5,11-dione with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the trimethylsilyl groups. The product is then purified using standard techniques such as column chromatography .
Analyse Chemischer Reaktionen
6,12-Bis[(trimethylsilyl)oxy]tetracene-5,11-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Wissenschaftliche Forschungsanwendungen
6,12-Bis[(trimethylsilyl)oxy]tetracene-5,11-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 6,12-Bis[(trimethylsilyl)oxy]tetracene-5,11-dione involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl groups enhance the compound’s stability and facilitate its interaction with specific molecular pathways. These interactions can lead to various biological effects, including modulation of enzyme activity and alteration of cellular processes .
Vergleich Mit ähnlichen Verbindungen
6,12-Bis[(trimethylsilyl)oxy]tetracene-5,11-dione can be compared with other similar compounds such as:
Tetracene-5,11-dione: Lacks the trimethylsilyl groups, making it less stable and less reactive.
6,12-Dihydroxy-tetracene-5,11-dione: Contains hydroxyl groups instead of trimethylsilyl groups, leading to different chemical properties and reactivity.
The presence of trimethylsilyl groups in this compound makes it unique by enhancing its stability and reactivity, which is beneficial for various applications .
Eigenschaften
CAS-Nummer |
919782-46-0 |
---|---|
Molekularformel |
C24H26O4Si2 |
Molekulargewicht |
434.6 g/mol |
IUPAC-Name |
6,12-bis(trimethylsilyloxy)tetracene-5,11-dione |
InChI |
InChI=1S/C24H26O4Si2/c1-29(2,3)27-23-17-13-9-7-11-15(17)22(26)20-19(23)21(25)16-12-8-10-14-18(16)24(20)28-30(4,5)6/h7-14H,1-6H3 |
InChI-Schlüssel |
WTWOSAFZPPUYOS-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC1=C2C(=C(C3=CC=CC=C3C2=O)O[Si](C)(C)C)C(=O)C4=CC=CC=C41 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.